Dorzagliatin - 1191995-00-2

Dorzagliatin

Catalog Number: EVT-266312
CAS Number: 1191995-00-2
Molecular Formula: C22H27ClN4O5
Molecular Weight: 462.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dorzagliatin is a novel, small molecule classified as a dual-acting glucokinase activator (GKA). [] It is the first GKA to successfully complete phase III clinical trials and receive approval for type 2 diabetes treatment. [] Dorzagliatin's primary function in scientific research is to investigate its potential to restore glucose homeostasis in diabetes by targeting glucokinase. [] This makes it a valuable tool for exploring the role of glucokinase in glucose metabolism and diabetes pathogenesis.

Metformin

Compound Description: Metformin is a widely prescribed biguanide medication used as a first-line treatment for type 2 diabetes mellitus (T2DM) [, , , ]. It primarily acts by reducing hepatic glucose production and improving insulin sensitivity.

Relevance: Several studies investigated the efficacy and safety of Dorzagliatin as an add-on therapy to Metformin in patients with T2DM [, , ]. This combination was explored to leverage the synergistic effects of both drugs' mechanisms of action.

Sitagliptin

Compound Description: Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that enhances incretin hormone activity, leading to increased insulin secretion and decreased glucagon secretion [].

Relevance: Research has indicated a synergistic effect when Dorzagliatin is co-administered with Sitagliptin in T2DM patients. This combination was found to enhance active GLP-1 levels and improve β-cell function compared to Dorzagliatin alone [].

Empagliflozin

Compound Description: Empagliflozin belongs to the sodium-glucose cotransporter-2 (SGLT-2) inhibitor class of drugs used in T2DM treatment. It works by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and lower blood sugar levels [].

Relevance: Studies have explored the combined effect of Dorzagliatin with Empagliflozin and Sitagliptin on β-cell function in T2DM patients. The triple therapy demonstrated enhanced C-peptide secretion compared to Dorzagliatin alone, suggesting potential synergistic effects on β-cell function [].

MK-0941

Compound Description: MK-0941 is a first-generation glucokinase activator (GKA) that was investigated for T2DM treatment but ultimately discontinued due to adverse effects like hypoglycemia [].

Relevance: MK-0941 is structurally related to Dorzagliatin but exhibits a different GK activation profile. Unlike Dorzagliatin's glucose-dependent activation, MK-0941 strongly activates GK even at low glucose levels, potentially explaining its higher hypoglycemia risk [, ].

AZD1656

Compound Description: AZD1656 is another GKA that progressed to Phase II clinical trials but failed to demonstrate sustained efficacy in T2DM patients [].

Relevance: Similar to MK-0941, AZD1656 is structurally related to Dorzagliatin and falls under the category of partial GKAs. The comparative analysis of these GKAs in terms of enzyme kinetics and clinical outcomes provided valuable insights into the structure-activity relationship and contributed to the successful development of Dorzagliatin [].

PF-04937319

Compound Description: PF-04937319 is a GKA that has been investigated in clinical trials for its potential to treat T2DM. It belongs to the class of partial GKAs [].

Relevance: Like other GKAs, PF-04937319 is structurally related to Dorzagliatin. Comparing their enzyme kinetics revealed distinct activation profiles, suggesting that Dorzagliatin might have a more favorable profile for restoring GK's glucose sensor function [].

Synthesis Analysis

The synthesis of Dorzagliatin involves several key steps that utilize various chemical reactions. One notable method includes the reaction of 3-nitro-1H-pyrazole with (S)-(-)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane under alkaline conditions to form an N-alkylated intermediate. This intermediate undergoes reduction processes using either Raney nickel or hydrazine hydrate to yield the final product .

Technical Details

Molecular Structure Analysis

The molecular structure of Dorzagliatin can be described by its chemical formula C₁₃H₁₈N₂O₃. The compound features a pyrazole ring connected to a dioxolane moiety, which is critical for its biological activity.

Structure Data

  • Molecular Weight: Approximately 250.29 g/mol
  • Functional Groups: Includes amine, dioxolane, and pyrazole groups.
  • Configuration: The stereochemistry at the dioxolane carbon is significant for its pharmacological activity.

This structural configuration allows Dorzagliatin to effectively interact with glucokinase enzymes in a glucose-dependent manner .

Chemical Reactions Analysis

Dorzagliatin participates in several chemical reactions during its synthesis and biological activity:

  1. N-Alkylation Reaction: Involves nucleophilic substitution where the nitrogen atom of the pyrazole ring reacts with the chloromethyl group.
  2. Reduction Reactions: Nitro groups are reduced to amines using catalytic systems like Raney nickel or hydrazine hydrate.
  3. Biochemical Interaction: In vivo, Dorzagliatin enhances glucokinase activity, facilitating glucose metabolism and insulin secretion.

These reactions are pivotal not only for synthesizing the compound but also for its therapeutic action in managing blood glucose levels .

Mechanism of Action

Dorzagliatin functions primarily as a glucokinase activator. Its mechanism involves:

  1. Glucose Sensitivity Enhancement: By activating glucokinase in pancreatic beta cells, it promotes insulin secretion in response to elevated blood glucose levels.
  2. Regulation of Hepatic Glucose Production: It modulates hepatic glucose output by optimizing insulin signaling pathways within liver cells.
  3. Dual Action: Unlike other agents that may only target one aspect of glucose metabolism, Dorzagliatin's dual action enhances both insulin secretion and hepatic sensitivity to insulin .

Clinical studies have shown that Dorzagliatin significantly lowers fasting plasma glucose levels and improves markers of beta-cell function such as homeostasis model assessment 2 of beta-cell function (HOMA2-β) .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a light yellow oily substance post-synthesis.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture due to the presence of amine groups.
  • Reactivity: Engages readily in reduction reactions due to its nitro group during synthesis.

These properties are essential for understanding how Dorzagliatin behaves during storage and formulation for therapeutic use .

Applications

Dorzagliatin's primary application lies in the treatment of type 2 diabetes mellitus. Its ability to enhance insulin secretion and improve glycemic control makes it a promising candidate in diabetes management strategies.

Scientific Uses

Properties

CAS Number

1191995-00-2

Product Name

Dorzagliatin

IUPAC Name

(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2R)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide

Molecular Formula

C22H27ClN4O5

Molecular Weight

462.9 g/mol

InChI

InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18+/m1/s1

InChI Key

HMUMWSORCUWQJO-QAPCUYQASA-N

SMILES

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl

Solubility

Soluble in DMSO

Synonyms

Dorzagliatin; sinogliatin, HMS 5552; HMS-5552; HMS5552; RO5305552; RO-5305552; RO 5305552;

Canonical SMILES

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=NN(C=C1)C[C@H](CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.